

# Trimethyl ethane-1,1,2-tricarboxylate physical and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Trimethyl ethane-1,1,2-tricarboxylate

Cat. No.: B1296336

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## An In-depth Technical Guide to Trimethyl Ethane-1,1,2-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **Trimethyl ethane-1,1,2-tricarboxylate**. It includes a summary of its key identifiers, physicochemical data, and safety information. Furthermore, a generalized experimental protocol for its synthesis is detailed, based on established esterification methods for analogous compounds. This document aims to serve as a foundational resource for professionals in research and development who are interested in this compound.

### Chemical Identity and Physical Properties

**Trimethyl ethane-1,1,2-tricarboxylate**, also known by its IUPAC name **trimethyl ethane-1,1,2-tricarboxylate**, is an organic compound with the molecular formula  $C_8H_{12}O_6$ .<sup>[1][2]</sup> It is a triester of ethane-1,1,2-tricarboxylic acid.

Table 1: Chemical Identifiers

| Identifier        | Value  |
|-------------------|--|
| IUPAC Name        | trimethyl ethane-1,1,2-tricarboxylate[1]   |
| CAS Number        | 40967-67-7[1][2]   |
| Molecular Formula | C <sub>8</sub> H <sub>12</sub> O <sub>6</sub> [1][2]   |
| Molecular Weight  | 204.18 g/mol [1]   |
| InChIKey          | CFXNPIZDNPUMFS-UHFFFAOYSA-N[1]   |
| SMILES            | COC(=O)CC(C(=O)OC)C(=O)OC[2]   |
| Synonyms          | 1,1,2-Ethanetricarboxylic acid, trimethyl ester; 2-Methoxycarbonyl-succinic acid dimethyl ester[2] |

Table 2: Physicochemical Properties

| Property                       | Value                       | Source      |
|--------------------------------|-----------------------------|-------------|
| Density                        | 1.2 ± 0.1 g/cm <sup>3</sup> | Computed    |
| Boiling Point                  | 247.7 ± 20.0 °C at 760 mmHg | Predicted   |
| Flash Point                    | 102.2 ± 21.8 °C             | Predicted   |
| Melting Point                  | Not available               | -           |
| Topological Polar Surface Area | 78.9 Å <sup>2</sup>         | Computed[1] |
| Solubility                     | No data available           | -           |

## Spectroscopic Information

While specific experimental spectra for **Trimethyl ethane-1,1,2-tricarboxylate** are not readily available in public databases, information for the closely related triethyl ester and general knowledge of similar structures can provide an expected profile.

- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to show strong characteristic absorption bands for the C=O stretching of the ester groups, typically in the region of 1730-1750 cm<sup>-1</sup>. C-O stretching vibrations would also be present.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum would be expected to show signals for the three methoxy groups ( $-\text{OCH}_3$ ) as singlets, likely in the range of 3.6-3.8 ppm. The methylene ( $-\text{CH}_2-$ ) and methine ( $-\text{CH}-$ ) protons of the ethane backbone would show more complex splitting patterns.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester groups (around 170 ppm), the methoxy carbons (around 50-55 ppm), and the carbons of the ethane backbone.

## Chemical Properties and Reactivity

**Trimethyl ethane-1,1,2-tricarboxylate** is expected to exhibit reactivity typical of an aliphatic triester. Key reactions would include:

- Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed back to the parent carboxylic acid (ethane-1,1,2-tricarboxylic acid) and methanol.
- Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can lead to the exchange of the methyl groups for other alkyl groups.
- Reduction: The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.

## Experimental Protocols

A specific, peer-reviewed synthesis protocol for **Trimethyl ethane-1,1,2-tricarboxylate** is not readily available. However, a general procedure can be adapted from the synthesis of its triethyl analogue and standard esterification methods.[3]

## Synthesis via Fischer Esterification

This method involves the reaction of ethane-1,1,2-tricarboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

Materials:

- Ethane-1,1,2-tricarboxylic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethane-1,1,2-tricarboxylic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in an organic solvent such as diethyl ether.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude **Trimethyl ethane-1,1,2-tricarboxylate**.
- The crude product can be further purified by vacuum distillation.

## Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of **Trimethyl ethane-1,1,2-tricarboxylate** via Fischer esterification.



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Caption: General workflow for the synthesis of **Trimethyl ethane-1,1,2-tricarboxylate**.

## Safety and Handling

Based on GHS classifications from supplier information, **Trimethyl ethane-1,1,2-tricarboxylate** is considered hazardous.<sup>[1]</sup>

GHS Hazard Statements:

- Harmful if swallowed.
- Causes skin irritation.
- Causes serious eye irritation.
- Harmful if inhaled.
- May cause respiratory irritation.

Precautionary Measures:

- Use only in a well-ventilated area.
- Wear protective gloves, protective clothing, eye protection, and face protection.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.

- Wash skin thoroughly after handling.
- In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If inhaled, remove person to fresh air and keep comfortable for breathing.
- If swallowed, call a poison center or doctor if you feel unwell.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

## Conclusion

**Trimethyl ethane-1,1,2-tricarboxylate** is a simple organic ester with well-defined, albeit largely predicted, physicochemical properties. While detailed experimental data is sparse in publicly available literature, its synthesis can be achieved through standard organic chemistry protocols such as Fischer esterification. Due to its hazardous nature, appropriate safety precautions must be taken during its handling and use. This guide provides a solid starting point for any researcher or professional intending to work with this compound.

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## References

- 1. 1,1,2-Trimethyl ethane-1,1,2-tricarboxylate | C<sub>8</sub>H<sub>12</sub>O<sub>6</sub> | CID 291192 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. CN101003480B - Ethane 1,1,2 - ethyl ester tricarboxylic acid, preparation method, and application as plasticizer - Google Patents [patents.google.com]
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)